Penflufen Penflufen Penflufen belongs to the class of pyrazole amide fungicides and is employed for the control of pathogenic fungi affecting food crops. Its mode of action involves the termination of mitochondrial respiratory process in pathogens.
5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide is an aromatic amide obtained by formal condensation of the carboxy group of 5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid with the amino group of 2-(4-methylpentan-2-yl)aniline. It is an aromatic amide, an organofluorine compound and a member of pyrazoles.
Brand Name: Vulcanchem
CAS No.: 494793-67-8
VCID: VC21241962
InChI: InChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23)
SMILES: CC1=NN(C(=C1C(=O)NC2=CC=CC=C2C(C)CC(C)C)F)C
Molecular Formula: C18H24FN3O
Molecular Weight: 317.4 g/mol

Penflufen

CAS No.: 494793-67-8

Cat. No.: VC21241962

Molecular Formula: C18H24FN3O

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Penflufen - 494793-67-8

Specification

Description Penflufen belongs to the class of pyrazole amide fungicides and is employed for the control of pathogenic fungi affecting food crops. Its mode of action involves the termination of mitochondrial respiratory process in pathogens.
5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide is an aromatic amide obtained by formal condensation of the carboxy group of 5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid with the amino group of 2-(4-methylpentan-2-yl)aniline. It is an aromatic amide, an organofluorine compound and a member of pyrazoles.
CAS No. 494793-67-8
Molecular Formula C18H24FN3O
Molecular Weight 317.4 g/mol
IUPAC Name 5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide
Standard InChI InChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23)
Standard InChI Key GOFJDXZZHFNFLV-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C(=O)NC2=CC=CC=C2C(C)CC(C)C)F)C
Canonical SMILES CC1=NN(C(=C1C(=O)NC2=CC=CC=C2C(C)CC(C)C)F)C

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